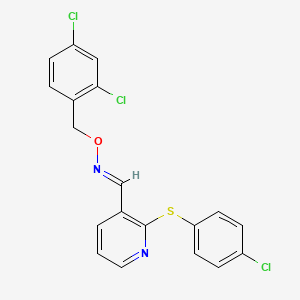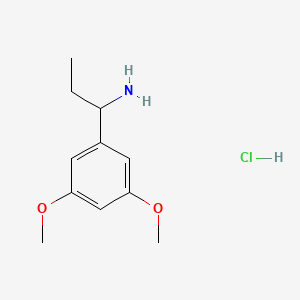
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide, also known as BVT.2733, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action and biochemical effects have been investigated extensively.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a key role in regulating cellular signaling pathways. By inhibiting PDE4, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide increases levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes. This leads to downstream effects such as inhibition of pro-inflammatory cytokine production and promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have cardioprotective effects and can reduce cardiac damage in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its selectivity for PDE4, which reduces the risk of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. One area of interest is its potential use in combination therapy with other drugs, such as chemotherapy agents or immunotherapies, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune diseases, such as multiple sclerosis, where PDE4 inhibitors have shown promise in preclinical studies. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide involves a multi-step process that starts with the reaction of 1-cyanocyclopentane with 2-bromo-1-cyclohexylbenzimidazole. The resulting product is then reacted with thioacetic acid to yield N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide. The synthesis has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models of arthritis. Additionally, N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c22-15-21(12-6-7-13-21)24-19(26)14-27-20-23-17-10-4-5-11-18(17)25(20)16-8-2-1-3-9-16/h4-5,10-11,16H,1-3,6-9,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKKKLGEGFIDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(1-cyclohexylbenzimidazol-2-yl)sulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)
![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)
![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2463664.png)